molecular formula C10H13Cl2NO2 B1665166 Arbaclofen hydrochloride CAS No. 63701-55-3

Arbaclofen hydrochloride

Cat. No. B1665166
CAS RN: 63701-55-3
M. Wt: 250.12 g/mol
InChI Key: WMNUVYYLMCMHLU-QRPNPIFTSA-N
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Description

Arbaclofen, also known as STX209, is the R-enantiomer of baclofen . It is believed to be a selective gamma-amino butyric acid type B receptor agonist . It has been investigated as a treatment for autism spectrum disorder and fragile X syndrome in randomized, double blind, placebo controlled trials . It has also been investigated as a treatment for spasticity due to multiple sclerosis and spinal cord injury .


Molecular Structure Analysis

The chemical formula of Arbaclofen is C10H12ClNO2 . Its molecular weight is 213.661 . The structure of Arbaclofen has been resolved from powder diffraction data .


Physical And Chemical Properties Analysis

Arbaclofen has a molecular weight of 213.661 and a chemical formula of C10H12ClNO2 . Unfortunately, the specific physical properties such as melting point, boiling point, and solubility were not found in the sources I retrieved.

Scientific Research Applications

Autism Spectrum Disorders

Arbaclofen hydrochloride has been studied for its potential benefits in autism spectrum disorders (ASD). A trial showed that STX209 (arbaclofen), a selective GABA-B agonist, might help modulate excitatory to inhibitory neurotransmission in ASD, suggesting potential improvements in irritability and social withdrawal symptoms (Erickson et al., 2014). Hopkins (2011) also highlighted its clinical trials for ASD, indicating ongoing research into its efficacy in this area (Hopkins, 2011).

Spasticity in Multiple Sclerosis

Arbaclofen has been evaluated for treating spasticity in multiple sclerosis (MS). Studies have shown that arbaclofen extended-release tablets can reduce spasticity symptoms in MS patients, demonstrating a favorable safety and efficacy profile (Okuda et al., 2023), (Okuda et al., 2022).

Fragile X Syndrome

In studies involving fragile X syndrome (FXS), arbaclofen showed mixed results. While it did not meet the primary outcome of improved social avoidance in FXS in two phase 3 trials, secondary measures in the child study suggested potential benefits for younger patients, particularly in reducing irritability (Berry-Kravis et al., 2017).

Gastroesophageal Reflux Disease (GERD)

Arbaclofen placarbil, a prodrug of arbaclofen, has been shown to decrease meal-induced reflux episodes in patients with GERD, indicating its potential use in treating this condition (Gerson et al., 2010).

Additional Insights

Additional research has explored the pharmacokinetics of arbaclofen and its improved absorption and metabolism properties compared to R-baclofen, highlighting its potential for broader clinical applications (Lal et al., 2009).

properties

IUPAC Name

(3R)-4-amino-3-(4-chlorophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNUVYYLMCMHLU-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CC(=O)O)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40213112
Record name Arbaclofen hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40213112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arbaclofen hydrochloride

CAS RN

63701-55-3
Record name Benzenepropanoic acid, β-(aminomethyl)-4-chloro-, hydrochloride (1:1), (βR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63701-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arbaclofen hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063701553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arbaclofen hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40213112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARBACLOFEN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8703929ITD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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